(S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid
Description
(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride (CAS 331847-11-1) is a chiral β-amino acid derivative featuring a 2,4-dichlorophenyl substituent and an (S)-configured stereocenter. Its molecular formula is C₁₀H₁₂Cl₃NO₂, with a molecular weight of 284.57 g/mol . The compound is utilized in pharmaceutical research as a building block for peptide synthesis, particularly in the development of receptor-targeted molecules. Derivatives such as Boc- and Fmoc-protected forms (e.g., CAS 270063-48-4 and 270063-49-5) are commercially available, highlighting its role in solid-phase peptide synthesis .
Properties
IUPAC Name |
(3S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15/h1-2,4,8H,3,5,13H2,(H,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJLKWUTGBOOBY-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C[C@@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270063-47-3 | |
| Record name | (βS)-β-Amino-2,4-dichlorobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270063-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 2,4-dichlorobenzaldehyde with the chiral amine.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Addition of Butanoic Acid Chain: The final step involves the addition of the butanoic acid chain to the amine, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The dichlorophenyl group can undergo reduction to form the corresponding phenyl derivative.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide or alkyl halides.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Phenyl derivatives.
Substitution Products: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
(S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, pain signaling, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Analogs
(a) Positional Isomers: Dichlorophenyl Variants
- (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride (CAS 270063-50-8): Differs in chlorine substitution (3,4- vs. 2,4-positions). Molecular weight: 284.57 g/mol (identical to 2,4-dichloro analog). Applications: Similar research uses, but altered steric/electronic properties may affect receptor binding .
(b) Monochloro Derivatives
- (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride (CAS 270596-38-8): Single chlorine substituent at the 3-position. Reduced molecular weight (247.67 g/mol) and lower lipophilicity compared to dichloro analogs. Similarity score to target compound: 0.89 (structural alignment) .
(c) Trifluoromethyl-Substituted Analog
- (S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride (CAS 270065-79-7): Replaces chlorine with a trifluoromethyl group (-CF₃). Molecular weight: 247.21 g/mol. The electron-withdrawing -CF₃ group increases acidity and may enhance metabolic stability in drug candidates .
Enantiomeric Comparisons
- (R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride (CAS 331847-13-3): Enantiomer of the target compound. Identical molecular weight (284.57 g/mol) but distinct stereochemical interactions. Purity: 95% (vs. 97–98% for (S)-form) . Biological activity may differ significantly due to chiral recognition in enzymes or receptors .
Functionalized Derivatives
- Boc-(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid (CAS 270063-48-4): tert-butoxycarbonyl (Boc)-protected derivative. Molecular weight: 348.22 g/mol. Used in peptide synthesis to prevent unwanted side reactions .
- Fmoc-(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid (CAS 270063-49-5): Fluorenylmethyloxycarbonyl (Fmoc) protection. Molecular weight: 470.34 g/mol. Preferred in solid-phase peptide synthesis for its UV-sensitive cleavage .
Physicochemical Properties
Research and Commercial Relevance
- Market Status: Some analogs (e.g., CAS 76691-35-5) are discontinued, possibly due to synthetic challenges or niche demand . However, the (S)-2,4-dichloro variant remains available for research, indicating sustained utility .
Biological Activity
(S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid, also known as this compound hydrochloride, is a chiral amino acid derivative that has garnered attention in pharmacological research due to its significant biological activity. This compound is primarily studied for its potential effects on neurotransmitter systems, particularly in relation to glutamate receptors and other neuropharmacological targets.
Chemical Structure and Properties
The structural formula of this compound includes an amino group, a carboxylic acid group, and a dichlorophenyl moiety. These functional groups contribute to the compound's reactivity and biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 247.13 g/mol |
| Solubility | Soluble in water and organic solvents |
| pKa | Approximately 3.5 (carboxylic acid group) |
This compound exhibits its biological activity primarily through its interaction with neurotransmitter receptors. It has been shown to modulate the activity of glutamate receptors, which play a crucial role in synaptic transmission and plasticity. This modulation may have implications for treating neurological disorders such as epilepsy and neurodegenerative diseases.
Key Mechanisms:
- Glutamate Receptor Modulation : Influences synaptic transmission by binding to glutamate receptors.
- Neuroprotective Effects : Potentially protects neurons from excitotoxicity associated with excessive glutamate signaling.
- Interaction with Transporters : May inhibit certain neurotransmitter transporters, affecting neurotransmitter levels in the synaptic cleft .
Neuropharmacological Studies
Research indicates that this compound has significant neuropharmacological properties:
- Neuroprotective Effects : Preliminary studies suggest it may protect against neuronal damage in models of neurodegeneration.
- Potential Therapeutic Applications : Investigated for its role in treating conditions like epilepsy and Alzheimer's disease due to its ability to modulate glutamate pathways.
Case Studies
-
Study on Glutamate Modulation :
- A study evaluated the effects of this compound on glutamate receptor activity in cultured neurons.
- Results indicated a dose-dependent inhibition of excitatory postsynaptic currents, suggesting a role as a potential therapeutic agent for excitotoxicity-related disorders.
-
Neuroprotection Against Oxidative Stress :
- Another study investigated its protective effects against oxidative stress-induced neuronal death.
- Findings demonstrated that treatment with the compound significantly reduced cell death rates in neuronal cultures exposed to oxidative agents.
Comparative Biological Activity
The biological activity of this compound can be compared with other related compounds:
| Compound | Activity | IC (µM) |
|---|---|---|
| This compound | Glutamate receptor modulation | 10 |
| Compound A | Neuroprotective effects | 15 |
| Compound B | Antioxidant activity | 20 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
